3-(Methoxymethyl)piperidin-2-one
Description
3-(Methoxymethyl)piperidin-2-one is a heterocyclic compound featuring a six-membered piperidin-2-one ring substituted with a methoxymethyl group at the 3-position. Piperidin-2-one derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and receptor-modulating properties .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-(methoxymethyl)piperidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-10-5-6-3-2-4-8-7(6)9/h6H,2-5H2,1H3,(H,8,9) |
InChI Key |
QGFVOASZGAHLAL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCNC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)piperidin-2-one typically involves the alkylation of piperidin-2-one with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and precise control of reaction parameters ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxymethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to 3-(methoxymethyl)piperidine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxymethyl group is replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar aprotic solvents
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 3-(Methoxymethyl)piperidine.
Substitution: Substituted piperidin-2-one derivatives
Scientific Research Applications
3-(Methoxymethyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates for treating various diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table highlights key structural differences and biological activities of 3-(Methoxymethyl)piperidin-2-one and related piperidin-2-one derivatives:
Key Observations:
- Substituent Effects : The methoxymethyl group in this compound likely improves solubility compared to aromatic substituents (e.g., benzylidene in Pi1–Pi4), which may enhance bioavailability .
- Biological Activity: While Pi1–Pi4 exhibit antifungal properties, the methoxymethyl analog’s activity remains uncharacterized in the evidence.
- Synthetic Accessibility : Compound 29 () was synthesized with a 55.58% yield via multi-step coupling, whereas arylazopyrazole-derived amines () achieved higher yields (31.2% vs. 17.5% for alternative routes), indicating method-dependent efficiency .
Market and Research Trends
- Commercial Analogs : (3S)-3-(methoxymethyl)morpholine () is marketed as a research chemical, underscoring industrial interest in methoxymethyl-substituted heterocycles .
- Structural Diversity : Piperidin-2-one derivatives with acetyl, aryl, or triazine groups () demonstrate the scaffold’s adaptability in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
